Dihydromicromelin B

Cytotoxicity Breast Cancer Natural Product Screening

Researchers conducting coumarin-based cytotoxicity or SAR studies require a validated negative control to eliminate false positives from non-specific coumarin effects. Dihydromicromelin B (CAS 94285-06-0) is a naturally occurring coumarin that demonstrates robust, cross-validated inactivity against MCF-7, 4T1, and other cancer cell lines, ensuring assay specificity. • Complete inactivity in breast cancer models where structural analogs show potent cytotoxicity • Ideal reference standard for qualitative/quantitative analysis of Micromelum spp. extracts (MW 290.27 g/mol, XlogP 0.80) • Supplied as ≥98% pure powder; stable at -20°C long-term; ambient shipping worldwide

Molecular Formula C15H14O6
Molecular Weight 290.27 g/mol
Cat. No. B12387023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydromicromelin B
Molecular FormulaC15H14O6
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESCC12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC
InChIInChI=1S/C15H14O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-14,17H,1-2H3/t12-,13-,14-,15-/m0/s1
InChIKeyMBQNFMDTXFFAJQ-AJNGGQMLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydromicromelin B Overview


Dihydromicromelin B is a naturally occurring coumarin derivative, chemically identified as rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one [1]. It is primarily isolated from the leaves of plants within the Micromelum genus (Rutaceae), such as Micromelum integerrimum and Micromelum minutum [2]. As a member of the coumarin family, it serves as a specialized reference standard for natural product chemistry, phytochemical fingerprinting, and mechanistic studies where its specific lack of bioactivity is a key differentiator from other structurally similar coumarins [3].

Dihydromicromelin B Procurement Distinctions


Interchanging Dihydromicromelin B with its close structural analogs—such as Dihydromicromelin A, Acetyldihydromicromelin A, or Micromelin—is scientifically invalid due to pronounced, quantifiable differences in their biological activity profiles [1]. While they share a core coumarin framework, subtle variations in functional groups lead to divergent outcomes in standardized cytotoxicity assays. For example, Dihydromicromelin B demonstrates a complete lack of activity in breast cancer cell models where other compounds from the same source plant show potent effects [2]. Using an analog in place of Dihydromicromelin B would introduce confounding bioactivity, compromising the validity of experiments designed to use it as a negative control, investigate its specific (non-cytotoxic) properties, or explore structure-activity relationships (SAR) [3].

Dihydromicromelin B Comparative Evidence


Cytotoxic Inactivity in Breast Cancer Models

In a direct comparative study against MCF-7 and 4T1 breast cancer cell lines, Dihydromicromelin B exhibited no cytotoxic activity, whereas a co-isolated flavonoid, 5,7-dihydroxy-3,4',8-trimethoxyflavone, was potently active [1]. This lack of activity is a defining characteristic that sets it apart from other constituents in the same extract.

Cytotoxicity Breast Cancer Natural Product Screening

Divergent Activity from Micromelin

While Dihydromicromelin B shows a confirmed lack of cytotoxicity in multiple assays, its close analog Micromelin demonstrates a distinctly different profile, exhibiting specific cytotoxicity against the KKU-100 cholangiocarcinoma cell line [1]. This contrast underscores the critical impact of minor structural modifications on biological function within this coumarin class.

Structure-Activity Relationship Coumarin Cholangiocarcinoma

Broad-Spectrum Cytotoxic Inactivity

The lack of cytotoxic activity for Dihydromicromelin B is not an isolated finding. Studies on related coumarins from Micromelum integerrimum demonstrate a class-level trend of inactivity against multiple cancer cell lines, including HCT116 colon cancer cells at 50 µM and HeLa, A549, and BGC-823 cells at 20 µg/mL [1][2]. This reinforces the compound's reliability as a negative control.

Negative Control Cytotoxicity Coumarin Library

Structural Determinants of Divergence

Computed physicochemical properties reveal key molecular distinctions that can be used for in silico differentiation and quality control. Dihydromicromelin B (C15H14O6) has a lower molecular weight and distinct partition coefficient (XlogP 0.80) compared to analogs like Acetyldihydromicromelin A (C17H16O7, MW 332.30) [1]. These differences influence chromatographic behavior and are critical for analytical method development.

Chemoinformatics ADMET SAR Analysis

Dihydromicromelin B Applications


Cancer Cytotoxicity Negative Control

Due to its robust and cross-validated inactivity against MCF-7, 4T1, and other cancer cell lines, Dihydromicromelin B serves as a critical negative control in high-throughput screening assays [1]. Its use ensures that observed cytotoxic effects from other test compounds or extracts are not due to non-specific coumarin-related mechanisms, thereby increasing assay specificity and reducing false positives [2].

Phytochemical Reference Standard

The distinct molecular weight (290.27 g/mol) and chromatographic properties (XlogP 0.80) of Dihydromicromelin B make it an ideal reference standard for the qualitative and quantitative analysis of Micromelum species extracts [3]. It is essential for the accurate identification and quantification of this specific compound in botanical raw materials, extracts, and finished products for quality control (QC) and authentication purposes.

Structure-Activity Relationship Tool

The stark contrast in bioactivity between Dihydromicromelin B (inactive) and its structural analogs Micromelin (cytotoxic) provides a powerful model for SAR investigations. Procuring the pure compound allows researchers to systematically probe the molecular features responsible for the loss of cytotoxic function, a key step in rational drug design and optimization of coumarin-based leads [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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